2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is a chemical compound with a complex structure that includes a benzylpiperazine moiety and a cyclopentyl group
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
Target of Action
Compounds with similar structures, such as nsi-189 , have been known to stimulate neurogenesis, specifically in the hippocampus , a key area of the brain involved in memory and emotional regulation .
Mode of Action
Similar compounds like nsi-189 are believed to promote the growth of new neurons in the hippocampus . This process is crucial for maintaining cognitive function .
Biochemical Pathways
Compounds with similar structures, such as nsi-189, are known to affect neurogenesis, particularly in the hippocampus . This process is crucial for maintaining cognitive function and emotional regulation .
Pharmacokinetics
Similar compounds like nsi-189 are known to enhance cognitive functions, aiding in memory, learning, and overall mental clarity . This suggests that these compounds may have good bioavailability and can cross the blood-brain barrier.
Result of Action
Similar compounds like nsi-189 are known to enhance cognition and mental alertness, promote emotional well-being, and improve memory and learning capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide typically involves multi-step chemical processes. One common method includes the reductive amination of benzylpiperazine with cyclopentanone, followed by acylation with oxalyl chloride to introduce the oxoacetamide group. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow hydrogenation techniques, which offer a safer and more environmentally friendly approach compared to traditional batch processes. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.
NSI-189: A neurogenic compound studied for its potential in treating depression and cognitive impairments.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike BZP, which is primarily a stimulant, this compound has potential therapeutic applications in neurology and psychiatry .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17(19-16-8-4-5-9-16)18(23)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMWGJWALGUJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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